Pentachlorobenzaldehyde

Übersicht

Beschreibung

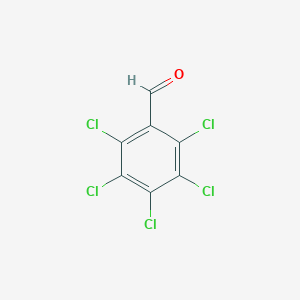

Pentachlorobenzaldehyde is a substituted benzaldehyde, characterized by the presence of five chlorine atoms attached to a benzene ring with an aldehyde functional group. This compound is known for its significant applications in various fields, including chemistry, biology, and industry. It is a simple aromatic aldehyde with the molecular formula C7HCl5O and a molecular weight of 278.347 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pentachlorobenzaldehyde can be synthesized through several methods. One common method involves the chlorination of benzaldehyde in the presence of a catalyst. Another method includes the oxidation of pentachlorotoluene using potassium permanganate .

Industrial Production Methods: In industrial settings, this compound is often produced by the exhaustive chlorination of benzaldehyde or its derivatives. The process typically involves the use of chlorine gas and a suitable catalyst under controlled temperature and pressure conditions .

Analyse Chemischer Reaktionen

Types of Reactions: Pentachlorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pentachlorobenzoic acid using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can convert this compound to pentachlorobenzyl alcohol.

Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Pentachlorobenzoic acid.

Reduction: Pentachlorobenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

PCBA serves as a versatile building block in organic synthesis. Its highly reactive nature allows it to participate in various reactions, including:

- Electrophilic Aromatic Substitution : The chlorine atoms on the benzene ring activate the aromatic system towards electrophilic attack, making PCBA useful for synthesizing more complex chlorinated compounds.

- Formation of Schiff Bases : PCBA can react with amines to form Schiff bases, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .

Material Science

In material science, PCBA is utilized due to its unique electronic properties:

- Expanded Porphyrins : Research has shown that PCBA can be used to synthesize novel expanded porphyrins. These macrocyclic compounds have applications in photodynamic therapy and as optical recording materials due to their ability to absorb light at specific wavelengths .

- Polymer Chemistry : PCBA can be incorporated into polymer matrices to enhance thermal stability and chemical resistance, making it valuable for developing advanced materials.

Biological Applications

PCBA has been investigated for its biological activities:

- Antimicrobial Activity : Studies indicate that PCBA exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents .

- Cancer Research : Its potential use in targeting tumor cells has been explored, particularly in the context of photodynamic therapy where chlorinated compounds can induce cell death upon light activation .

Data Table: Applications of Pentachlorobenzaldehyde

Case Study 1: Synthesis of Expanded Porphyrins

A study demonstrated the synthesis of expanded porphyrins using PCBA as a precursor. The resulting compounds exhibited unique optical properties suitable for applications in photodynamic therapy. The study highlighted the efficiency of using PCBA in creating these complex structures through a straightforward synthetic route involving pyrrole and acid catalysts.

Case Study 2: Antimicrobial Activity Assessment

Another investigation focused on evaluating the antimicrobial efficacy of PCBA against various bacterial strains. The results indicated that PCBA showed significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent in pharmaceutical formulations.

Wirkmechanismus

The mechanism of action of pentachlorobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of biologically active compounds. The chlorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical reactions that can modulate biological pathways .

Vergleich Mit ähnlichen Verbindungen

Pentafluorobenzaldehyde: Similar to pentachlorobenzaldehyde but with fluorine atoms instead of chlorine.

Trichlorobenzaldehyde: Contains three chlorine atoms on the benzene ring.

Tetrachlorobenzaldehyde: Contains four chlorine atoms on the benzene ring.

Uniqueness: this compound is unique due to the presence of five chlorine atoms, which significantly influence its chemical reactivity and biological activity. This high degree of chlorination makes it more reactive compared to its less chlorinated counterparts, allowing for a broader range of chemical transformations and applications .

Biologische Aktivität

Pentachlorobenzaldehyde (PCBA) is a chlorinated aromatic compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This article explores the biological activity of PCBA, highlighting its effects on different biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of five chlorine atoms attached to a benzene ring with an aldehyde functional group. Its chemical formula is CClCHO. The high electronegativity of chlorine atoms significantly influences the compound's reactivity and biological interactions.

1. Antimicrobial Properties

PCBA has been studied for its antimicrobial properties. Research indicates that it exhibits inhibitory effects against various bacteria and fungi. The mechanism behind this activity is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

- Case Study : A study demonstrated that PCBA showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. This suggests potential applications in developing antimicrobial agents.

2. Cytotoxic Effects

PCBA has been investigated for its cytotoxic effects on human cell lines. It has been shown to induce apoptosis in certain cancer cell lines, making it a candidate for further research in cancer therapy.

- Research Findings : In vitro studies revealed that PCBA induced apoptosis in human breast cancer cells (MCF-7) at concentrations above 10 µM, leading to increased levels of reactive oxygen species (ROS) and activation of caspase pathways.

3. Endocrine Disruption

As a chlorinated compound, PCBA may act as an endocrine disruptor. Its structural similarity to natural hormones allows it to bind to hormone receptors, potentially leading to adverse health effects.

- Study Insights : Research has indicated that PCBA can bind to estrogen receptors, causing estrogenic activity in vitro. This raises concerns about its environmental persistence and bioaccumulation, which could impact wildlife and human health.

The biological activities of PCBA are attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of PCBA allows it to integrate into lipid membranes, leading to increased permeability and cell lysis.

- Oxidative Stress Induction : PCBA can generate ROS, resulting in oxidative damage to cellular components such as DNA, proteins, and lipids.

- Receptor Binding : Its ability to mimic natural hormones enables it to interact with hormone receptors, altering normal physiological functions.

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

2,3,4,5,6-pentachlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HCl5O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFTWZZGUGZURK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HCl5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277473 | |

| Record name | Pentachlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19635-52-0 | |

| Record name | Pentachlorobenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentachlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.